Inaperisone hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
90878-85-6 |
|---|---|
Molecular Formula |
C16H24ClNO |
Molecular Weight |
281.82 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17;/h6-9,13H,3-5,10-12H2,1-2H3;1H |
InChI Key |
XRNRWEXKJWQEJR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl |
Other CAS No. |
118230-97-0 |
Related CAS |
99323-21-4 (Parent) |
Synonyms |
(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride HSR 770 HSR-770 HY 770 HY-770 inaperisone inaperisone hydrochloride inaperisone hydrochloride, (+-)-isomer inaperisone, (+-)-isome |
Origin of Product |
United States |
Synthetic Chemistry and Process Development for Inaperisone Hydrochloride
Established Synthetic Routes and Methodological Advancements for Inaperisone (B1220470) Hydrochloride
The most common synthetic pathway to inaperisone hydrochloride involves the Mannich condensation of three key components: p-ethylpropiophenone, paraformaldehyde, and pyrrolidine (B122466) hydrochloride. medkoo.comgoogle.com
A general representation of this reaction is as follows:
p-Ethylpropiophenone + Paraformaldehyde + Pyrrolidine Hydrochloride → this compound
This one-pot reaction is typically carried out in an organic solvent, such as isopropanol (B130326) or ethanol. google.comgoogle.com The reaction proceeds by the formation of a Mannich base, which is subsequently converted to its hydrochloride salt. patsnap.com
An alternative, though less common, approach involves a multi-step synthesis. For a related compound, lanperisone (B1674479) hydrochloride, the synthesis starts with the Grignard reaction of 4-(trifluoromethyl)benzaldehyde (B58038) with ethylmagnesium bromide to form an alcohol intermediate. portico.org This is then oxidized to a propiophenone, which subsequently undergoes a Mannich-type reaction with pyrrolidine and paraformaldehyde to yield the final product. portico.org While this demonstrates an alternative pathway to a similar molecular scaffold, the one-pot Mannich reaction remains the more direct and widely employed method for compounds like inaperisone and its analogue, eperisone (B1215868). google.comgoogle.com
Significant efforts have been directed towards optimizing the reaction conditions for the synthesis of inaperisone and its close analogue, eperisone hydrochloride, to maximize yield and purity while minimizing reaction time and by-product formation.
Key parameters that have been the focus of optimization include:
Solvent: Isopropanol is a commonly used solvent for the Mannich reaction. google.comgoogle.com Ethanol has also been reported as a suitable solvent. google.com
Temperature: The reaction is typically conducted at reflux temperatures, often between 80°C and 100°C. google.comgoogle.com Some optimized procedures specify a narrower range, such as 80-85°C, to potentially reduce the formation of impurities. google.com
Reaction Time: Reaction times can vary, with some protocols suggesting 5-6 hours of reflux. google.com
Catalyst: The use of proline as a catalyst in the Mannich reaction has been shown to improve yield and product quality by minimizing the formation of impurities. google.com In one instance, the addition of proline resulted in a yield of 98%. google.com
Purification: Post-reaction, the crude product is often purified by crystallization from a suitable solvent system, such as isopropyl ether or a mixture of dehydrated alcohol and acetone. google.com
One patented method for the synthesis of eperisone hydrochloride, a close structural analogue of inaperisone, reports a yield of over 87% with a purity of ≥99% by optimizing the process, which also led to a reduction in production costs and cycle time. google.com Another optimized procedure for eperisone hydrochloride using proline as a catalyst achieved a yield of 98%. google.com
Table 1: Optimization of Eperisone Hydrochloride Synthesis
| Parameter | Conventional Method | Optimized Method |
| Catalyst | None specified | Proline |
| Solvent | Isopropanol | Ethanol |
| Reaction Temp. | 95-100°C | 80-85°C |
| Yield | Not specified | 98% |
| Reference | google.com | google.com |
Key Reaction Pathways and Chemical Transformations
Exploration of Novel and Sustainable Synthetic Methodologies
Research into novel and sustainable synthetic methodologies for this compound and related compounds is ongoing. The primary goals are to enhance the environmental friendliness of the synthesis, reduce costs, and simplify the production process.
One area of exploration is the use of more environmentally benign solvents and catalysts. The use of proline as a catalyst, as mentioned previously, can be considered a step towards a more sustainable process as it is a naturally occurring amino acid. google.com
Furthermore, process intensification techniques, such as one-pot reactions, contribute to sustainability by reducing the number of separate reaction and purification steps, thereby minimizing solvent usage and waste generation. google.com The established Mannich reaction for this compound is itself a one-pot process. google.compatsnap.com
Stereoselective Synthesis and Enantiomeric Research of this compound and Analogues
This compound possesses a chiral center at the carbon atom bearing the methyl group. Consequently, it can exist as a pair of enantiomers. Research into the stereoselective synthesis of related compounds, such as lanperisone, has been reported. portico.org In the synthesis of lanperisone, the racemic mixture of the aminoketone intermediate was resolved using resolving agents like N-acetyl-L-phenylglycine or D-malic acid to obtain the desired enantiomer. portico.org This indicates that methods for obtaining enantiomerically pure forms of such compounds are established.
While specific studies on the stereoselective synthesis of this compound are not widely available in the provided search results, the principles applied to its analogues are directly relevant. The biological activity of enantiomers can differ significantly, making the development of stereoselective syntheses a crucial aspect of pharmaceutical research.
Design and Synthesis of this compound Derivatives and Analogues for Structure-Activity Exploration
The synthesis of derivatives and analogues of this compound is a key strategy for exploring structure-activity relationships (SAR). By systematically modifying the chemical structure, researchers can identify the pharmacophoric elements responsible for the desired biological activity and potentially develop new compounds with improved properties.
Several analogues of inaperisone have been synthesized and studied, including:
Eperisone: A close analogue where the pyrrolidine ring is replaced by a piperidine (B6355638) ring. researchgate.net
Lanperisone: An analogue featuring a trifluoromethyl group on the phenyl ring instead of an ethyl group. portico.orgpatsnap.com
Silperisone (B129589): An organosilicon compound related to tolperisone (B1682978). patsnap.com
Tolperisone: Another centrally acting muscle relaxant that shares structural similarities. researchgate.netwikipedia.org
The synthesis of these analogues generally follows similar synthetic pathways to inaperisone, primarily utilizing the Mannich reaction with appropriate starting materials. google.compatsnap.com For instance, the synthesis of eperisone hydrochloride involves the reaction of p-ethylpropiophenone, paraformaldehyde, and piperidine hydrochloride. google.com
Studies comparing the effects of these analogues have provided insights into their mechanisms of action, suggesting that they act by inhibiting spinal reflexes through the blockade of voltage-gated sodium and calcium channels. researchgate.net
Molecular and Cellular Mechanistic Investigations of Inaperisone Hydrochloride
Elucidation of Ion Channel Modulation by Inaperisone (B1220470) Hydrochloride
The foundational mechanism of Inaperisone hydrochloride's action lies in its ability to modulate the function of specific voltage-gated ion channels, which are critical for neuronal excitability and signal transmission. nih.govmdpi.com Its activity is primarily characterized by a dual blockade of both sodium and calcium channels. researchgate.netresearchgate.net
In conjunction with its effects on sodium channels, this compound also modulates voltage-gated calcium channels (VGCCs). researchgate.netpatsnap.comnih.gov This interaction is a distinguishing feature compared to purely local anesthetics like lidocaine (B1675312), which hardly influence calcium currents. researchgate.net The blockade of VGCCs, particularly at presynaptic nerve terminals, is a critical step in the drug's mechanism. researchgate.netresearchgate.net This combined action on both voltage-gated sodium and calcium channels is thought to be responsible for its predominant effect: the presynaptic inhibition of neurotransmitter release from primary afferent endings. researchgate.netsigmaaldrich.com
| Compound | Effect on Voltage-Gated Na+ Channels | Effect on Voltage-Gated Ca2+ Channels | Primary Site of Action |
|---|---|---|---|
| Inaperisone | Inhibitory | Inhibitory | Presynaptic Nerve Terminals |
| Tolperisone (B1682978) | Inhibitory | Inhibitory | Presynaptic Nerve Terminals |
| Eperisone (B1215868) | Inhibitory | Inhibitory | Presynaptic Nerve Terminals |
| Silperisone (B129589) | Inhibitory | Marked Inhibitory Effect | Presynaptic Nerve Terminals |
| Lidocaine | Strong Inhibitory | Negligible | Afferent Nerve Conduction / Motor Neuron Excitability |
Effects on Voltage-Gated Sodium Channel Dynamics
Influence on Spinal Reflex Pathways and Neuronal Excitability in Preclinical Models
The ion channel modulation by this compound translates into a significant depression of spinal reflex activity. This is the primary functional outcome that underlies its muscle relaxant properties.
The principal mechanism by which this compound inhibits spinal reflexes is through presynaptic inhibition. researchgate.net This action occurs at the terminals of primary afferent fibers in the spinal cord. researchgate.netresearchgate.net By blocking voltage-gated sodium and calcium channels on these terminals, the drug reduces the influx of ions necessary for the release of excitatory neurotransmitters. researchgate.net This leads to a decreased release of neurotransmitters, most notably glutamate, from the primary afferent endings into the synapse. researchgate.netresearchgate.net This presynaptic action effectively dampens the transmission of sensory signals that would otherwise trigger or potentiate muscle spasms.
The presynaptic inhibition directly causes a reduction in postsynaptic neuronal activity. The diminished release of excitatory neurotransmitters results in the depression of excitatory postsynaptic potentials (EPSPs) in spinal motor neurons. researchgate.netnih.gov In preclinical in-vitro models using isolated rat spinal cords, Inaperisone (at concentrations of 25-200 µM) and its analogs dose-dependently depressed the ventral root potential, which is a measure of motor neuron output. researchgate.netpatsnap.com In vivo studies have further demonstrated that these drugs depress monosynaptic, disynaptic, and polysynaptic reflexes. nih.gov While there is some direct inhibitory effect on the excitability of motor neurons, the action on synaptic transmission is more significant. researchgate.net
| Spinal Reflex Component | Effect of Inaperisone and Analogs | Underlying Mechanism |
|---|---|---|
| Monosynaptic Reflex Potential | Depressed | Presynaptic inhibition of transmitter release |
| Polysynaptic Reflex Potential | Depressed | Presynaptic inhibition and potential effects on interneurons |
| Afferent Fiber Conduction | Attenuated | Blockade of voltage-gated sodium channels |
| Excitatory Postsynaptic Potential (EPSP) | Attenuated | Reduced presynaptic release of glutamate |
| Motor Neuron Excitability | Depressed (less pronounced than synaptic effects) | Direct membrane stabilizing effect |
Mechanisms of Presynaptic Inhibition in Spinal Cord
Interaction of this compound with Neurotransmitter Systems
The actions of this compound are intrinsically linked to its modulation of specific neurotransmitter systems, primarily through altering their release at the presynaptic level.
The most significant interaction is with the glutamatergic system . By inhibiting the release of the primary excitatory neurotransmitter, glutamate, from the terminals of primary afferent fibers, this compound effectively reduces the excitatory drive onto spinal motor neurons. researchgate.netresearchgate.net This is a direct consequence of its ion channel blocking activity and is central to its ability to depress spinal reflexes. mndaustralia.org.au
Additionally, research on structurally related compounds suggests a potential interaction with the noradrenergic system . Studies on lanperisone (B1674479) indicate that it may inhibit the descending noradrenergic tonic facilitation within the spinal cord. nih.gov This suggests that beyond the peripheral afferent level, these drugs might also modulate descending pathways that regulate spinal excitability.
Furthermore, specific research on Inaperisone has demonstrated an inhibitory effect on the micturition reflex, a complex process controlled by multiple neurotransmitter systems in the spinal cord and brain stem. physiology.org While some related compounds like eperisone have been suggested to enhance GABAergic inhibition, the primary and most clearly defined mechanism for inaperisone and the tolperisone class involves the suppression of excitatory glutamatergic transmission via presynaptic inhibition. patsnap.com
Modulation of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. patsnap.comnih.govnih.gov The modulation of GABAergic neurotransmission is a key mechanism for many centrally acting muscle relaxants. Compounds structurally related to Inaperisone, such as Eperisone, have been shown to enhance GABAergic inhibition. patsnap.com This enhancement contributes to the reduction of motor neuron excitability and helps in stabilizing neural activity, which is fundamental to its muscle relaxant effects. patsnap.com While direct studies detailing the specific interactions of Inaperisone with GABA receptors are limited, its classification and the established mechanisms of its analogues strongly suggest an interaction with the GABAergic system. patsnap.commedchemexpress.eutargetmol.com The GABAergic system includes GABAA and GABAB receptors, which can be located both at synaptic and extrasynaptic sites to mediate phasic and tonic inhibition, respectively. nih.gov
Other Central Nervous System Receptor Interactions
Beyond its putative effects on the GABA system, the mechanism of action for Inaperisone and related compounds involves the modulation of several other key CNS receptors and ion channels. A primary mechanism is the blockade of voltage-gated ion channels. ebi.ac.uk
Voltage-Gated Sodium and Calcium Channels: Research on tolperisone-type drugs, which include Inaperisone, demonstrates that they inhibit spinal reflexes by blocking voltage-gated sodium and calcium channels. ebi.ac.ukpatsnap.com This action leads to a decreased release of excitatory neurotransmitters and reduced neuronal excitability. patsnap.com Eperisone, a close analogue, also exerts its effects by inhibiting mono- and polysynaptic reflexes in the spinal cord, reducing the excessive motor neuron excitability that leads to muscle spasticity. patsnap.com It achieves this, in part, by blocking sodium channels, which are critical for initiating and conducting nerve impulses, and by influencing calcium ion channels to reduce the influx of calcium that triggers muscle contraction. patsnap.com
Inhibition of Micturition Reflex: Studies have specifically investigated this compound's inhibitory effect on the micturition reflex, a complex process controlled by the CNS. physiology.orgidrblab.netgoogle.com This inhibitory action points to a clear interaction with neural pathways within the central nervous system that control bladder function. physiology.org
The following table summarizes the key CNS receptor and channel interactions for Inaperisone and its related compounds.
| Receptor/Ion Channel | Compound(s) | Observed Effect | Implication |
| GABAergic System | Eperisone | Enhances GABAergic inhibition. patsnap.com | Reduction of motor neuron excitability. patsnap.com |
| Voltage-Gated Sodium Channels | Inaperisone, Tolperisone, Eperisone, Silperisone | Blockade of channels. patsnap.comebi.ac.ukpatsnap.com | Decreased neuronal excitability and nerve impulse transmission. patsnap.compatsnap.com |
| Voltage-Gated Calcium Channels | Inaperisone, Tolperisone, Eperisone, Silperisone | Blockade of channels. patsnap.comebi.ac.ukpatsnap.comresearchgate.net | Reduced neurotransmitter release and muscle contraction force. patsnap.compatsnap.com |
Research into Novel Molecular Targets for this compound (e.g., P2X7 receptor antagonism in related compounds)
Recent pharmacological research has begun to uncover novel molecular targets for this class of muscle relaxants, expanding the understanding of their therapeutic effects beyond classical pathways.
A significant finding is the identification of Eperisone hydrochloride as a potent and selective antagonist of the P2X7 receptor. pharm.or.jpx-mol.commedchemexpress.eumedchemexpress.cnmedchemexpress.com The P2X7 receptor is an ATP-gated ion channel expressed on various cells, including immune cells like microglia in the CNS, and is involved in inflammatory processes. nih.gov Antagonism of this receptor represents a distinct mechanism that could contribute to the analgesic and potentially anti-inflammatory properties of these compounds. Eperisone also shows weak antagonism for the human P2X3 receptor, which is involved in nociception. medchemexpress.cnmedchemexpress.com
Furthermore, research into Lanperisone, another related compound, has revealed an entirely different mechanism involving the induction of ferroptosis, a form of iron-dependent programmed cell death, in cancer cells. ebi.ac.uk This action is linked to the generation of reactive oxygen species and oxidative stress. ebi.ac.ukpatsnap.com While this finding is primarily in the context of oncology, it highlights that tolperisone-type compounds can possess diverse and previously unexpected molecular activities.
| Novel Target | Compound | Finding | Potential Relevance |
| P2X7 Receptor | Eperisone | Potent and selective antagonist. pharm.or.jpmedchemexpress.cnmedchemexpress.com | Anti-inflammatory and analgesic effects. nih.gov |
| P2X3 Receptor | Eperisone | Weak antagonist. medchemexpress.cnmedchemexpress.com | Contribution to pain suppression. |
| Ferroptosis Induction | Lanperisone | Induces ferroptosis in cancer cells. ebi.ac.uk | Novel anti-cancer therapeutic pathway. ebi.ac.uk |
Cellular and Subcellular Effects of this compound on Muscle Tissues
The primary therapeutic outcome of this compound is the relaxation of skeletal muscle. This is achieved through a combination of central actions that manifest at the cellular and subcellular level in muscle tissues.
The blockade of voltage-gated sodium and calcium channels in the CNS ultimately reduces the nerve impulses reaching the muscle. patsnap.com At the subcellular level within the myocyte (muscle cell), a reduction in calcium ion influx is critical, as calcium is the direct trigger for the interaction of actin and myosin filaments that causes muscle contraction. patsnap.comphysio-pedia.com By diminishing intracellular calcium levels, Inaperisone and its analogues reduce the force of muscle contraction. patsnap.com
Additionally, a key cellular effect is vasodilation. patsnap.comresearchgate.net Eperisone has been found to relax vascular smooth muscles, which improves blood circulation to the muscle tissue. patsnap.com This enhanced blood flow aids in the removal of metabolic waste products and improves the supply of oxygen and nutrients to muscle fibers, which can alleviate pain and discomfort associated with muscle hyperactivity. patsnap.com
A 2022 study investigating the effects of several central muscle relaxants, including Inaperisone, on different cell types discovered a preferential effect on fibroblasts. nih.gov Inaperisone, along with Eperisone, Tolperisone, and Lanperisone, was found to preferentially reduce the viability of lung fibroblasts from a patient with idiopathic pulmonary fibrosis compared to its effect on alveolar epithelial cells. nih.gov This suggests a molecular mechanism separate from its muscle relaxant effect that may have implications for conditions characterized by excessive fibroblast activity. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Research of Inaperisone Hydrochloride
Development of Physiologically-Based Pharmacokinetic/Pharmacodynamic Models for Inaperisone (B1220470) Hydrochloride
Physiologically-based pharmacokinetic (PBPK) modeling is a powerful method used in drug development to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound within the body. dovepress.comnih.gov These models integrate drug-specific data with physiological and anatomical parameters to predict drug concentrations in various tissues and fluids over time. dovepress.com For a compound like inaperisone hydrochloride, a centrally acting muscle relaxant, PBPK models can be instrumental in understanding its disposition and predicting potential drug-drug interactions (DDIs). researchgate.netmdpi.comdovepress.com
While comprehensive, publicly available PBPK models specifically developed for this compound are not extensively detailed in the literature, the foundational pharmacokinetic data required for such models have been characterized. Population pharmacokinetic analyses of the related compound eperisone (B1215868) hydrochloride have been conducted, identifying key parameters that would inform a PBPK model. uq.edu.aunih.gov For instance, a study in healthy Korean volunteers established a two-compartment model with first-order absorption and elimination as best describing the pharmacokinetics of eperisone. uq.edu.aunih.gov Such disposition models are the first step toward building a more complex and mechanistic PBPK model. uq.edu.au
The development of a PBPK model for a drug like inaperisone would involve several key components:
Drug-Specific Parameters: This includes physicochemical properties such as molecular weight, pKa, and lipophilicity, as well as in vitro data on metabolism (e.g., identifying the cytochrome P450 enzymes involved) and plasma protein binding.
System-Specific Parameters: This encompasses physiological data from the animal species or human population being modeled, such as organ volumes, blood flow rates, and enzyme abundance in tissues like the liver and intestines. dovepress.com
Model Verification: After development, the model must be verified by comparing its predictions of plasma concentration-time profiles against observed data from preclinical or clinical studies. dovepress.com A model is typically considered verified if the predicted-to-observed ratios for key pharmacokinetic parameters like maximum plasma concentration (Cmax) and area under the curve (AUC) fall within an acceptable range, often 0.5 to 2.0. dovepress.com
Given that inaperisone acts on the central nervous system, a PBPK model could be particularly useful for predicting its concentration in various brain regions, as has been studied for the compound. greenleafmc.ca Research has shown that following oral administration in rats, inaperisone is distributed across numerous brain regions, including the cerebellum. greenleafmc.ca A validated PBPK model could simulate this distribution, providing insights into the relationship between plasma concentrations and target site engagement.
Investigations into this compound’s Effects on Regional Blood Flow in Animal Studies
A key component of the pharmacological profile of inaperisone and related compounds is their vasodilatory activity, which contributes to an increase in regional blood flow. researchgate.netnih.gov This effect is considered a primary mechanism for its muscle-relaxant properties, as improved circulation can help alleviate muscle stiffness and pain. Preclinical animal studies have been crucial in elucidating these effects.
In vitro studies using isolated dog saphenous arteries and veins have demonstrated that eperisone, a structurally similar compound, induces relaxation in blood vessels pre-contracted by various agents like norepinephrine (B1679862) and serotonin. nih.gov This suggests a direct effect on the vascular smooth muscle. The vasodilatory action is believed to be mediated through multiple mechanisms, including the blockade of alpha-adrenergic receptors and an influence on prostaglandin (B15479496) synthesis. nih.gov
Animal models have been employed to measure the direct impact of these compounds on blood flow in specific tissues. The vasodilating effect of inaperisone is a significant aspect of its mechanism of action, leading to an increase in blood flow in treated areas. This action is thought to contribute to its therapeutic effects by improving circulation in muscles.
Studies in rats have quantified the distribution of inaperisone in the brain, which is essential for understanding its central activity. Following oral administration, the compound was found in various brain regions. greenleafmc.ca The table below summarizes these findings.
| Time Post-Administration | Concentration Range (µg/g tissue) |
|---|---|
| 10 minutes | 36.5 - 57.5 |
| 30 minutes | 20.0 - 31.1 |
Data derived from studies on the intracerebral distribution of inaperisone in rats. greenleafmc.ca
This research highlights that inaperisone not only reaches the central nervous system but does so rapidly, with relatively consistent concentrations across different brain areas. greenleafmc.ca This widespread distribution supports its role as a centrally acting muscle relaxant. The subsequent decrease in concentration at 30 minutes compared to 10 minutes is indicative of its metabolic and elimination processes. greenleafmc.ca Further research using techniques like infrared thermography in animal models could non-invasively monitor real-time changes in surface temperature associated with altered blood flow following inaperisone administration. frontiersin.org
Structure Activity Relationship Sar Studies of Inaperisone Hydrochloride and Its Analogues
Identification of Essential Structural Features for Myorelaxant Activity
The myorelaxant activity of inaperisone (B1220470) and its analogues stems from a common chemical scaffold, characterized as an aryl alkyl β-aminoketone. nih.gov The essential structural components required for their muscle relaxant effect are:
Aromatic Ring System: An aromatic ring, typically a substituted phenyl group, is a crucial feature. This part of the molecule interacts with the biological target.
Propanone Backbone: A three-carbon chain with a ketone group (propan-1-one) serves as the core linker. This backbone properly orients the aromatic ring and the amino group.
α-Methyl Group: A methyl group at the carbon adjacent to the carbonyl group (the α-carbon) is a common feature among these compounds, creating a chiral center. nih.gov
β-Amino Group: A basic amino group, typically a piperidine (B6355638) ring, is located at the β-position relative to the carbonyl group. This positively charged group is vital for the interaction with ion channels. nih.govccjm.org
Impact of Substituent Modifications on Biological Activity and Selectivity
Modifications to the substituents on the core structure of inaperisone-like compounds can significantly influence their potency, selectivity, and metabolic stability.
Aromatic Ring Substituents: The nature and position of the substituent on the phenyl ring affect the drug's activity.
Inaperisone has a para-methoxy group (-OCH₃).
Eperisone (B1215868) features a para-ethyl group (-CH₂CH₃). nih.gov
Tolperisone (B1682978) contains a para-methyl group (-CH₃). nih.gov These substitutions influence the electronic properties and lipophilicity of the molecule, which in turn can alter binding affinity to the target channels and affect metabolic pathways. For instance, studies comparing various analogues show differences in their potency for depressing spinal reflexes, which can be attributed in part to these substitutions. researchgate.net
Alkyl Backbone Modifications: Changes to the propanone chain can alter activity. Silperisone (B129589) , an analogue, is distinguished by the replacement of the α-carbon with a silicon atom. This modification impacts the molecule's chemical properties and has been shown to result in a more pronounced action on synaptic responses compared to the excitability of motoneurons. researchgate.net
Amino Group: The piperidine ring is a consistent feature in inaperisone, eperisone, and tolperisone, suggesting its importance for optimal activity. Altering this cyclic amine could disrupt the necessary interactions with the ion channel targets.
These modifications allow for the fine-tuning of the pharmacological profile. For example, while all these compounds act on both Na+ and Ca2+ channels, the relative potency against each channel type can vary. Studies have shown that tolperisone, eperisone, and particularly silperisone have a marked effect on voltage-gated calcium channels, which is less pronounced with the local anesthetic lidocaine (B1675312), a compound that also blocks sodium channels. researchgate.net
Comparative SAR Analysis of Inaperisone Hydrochloride with Eperisone, Tolperisone, Lanperisone (B1674479), and Silperisone
Comparative studies reveal a shared mechanism of action among inaperisone and its analogues, but with notable differences in potency. All these compounds dose-dependently depress the ventral root potential in isolated rat spinal cords, indicating their inhibitory effect on spinal reflexes. researchgate.netresearchgate.net Their primary action is considered to be the presynaptic inhibition of neurotransmitter release through a combined blockade of voltage-gated Na+ and Ca2+ channels. researchgate.net
A key study investigated the inhibitory effects of these muscle relaxants on different components of the dorsal root-ventral root potential (DR-VRP) in vitro. The half-maximal inhibitory concentrations (IC₅₀) provide a quantitative comparison of their potencies. researchgate.net
| Compound | Monosynaptic Peak IC₅₀ (µM) | EPSP Integral IC₅₀ (µM) | EPSP Amplitude IC₅₀ (µM) | Late EPSP Integral IC₅₀ (µM) |
| Inaperisone | 100.2 ± 13.9 | 63.6 ± 12.3 | 82.5 ± 14.1 | 55.0 ± 11.2 |
| Eperisone | 127.3 ± 14.2 | 87.7 ± 15.6 | 103.4 ± 14.8 | 74.5 ± 13.7 |
| Tolperisone | 196.2 ± 20.3 | 119.3 ± 15.7 | 158.4 ± 18.2 | 100.8 ± 14.2 |
| Lanperisone | 101.9 ± 14.5 | 72.8 ± 13.5 | 93.3 ± 14.3 | 66.8 ± 13.1 |
| Silperisone | 77.3 ± 12.9 | 43.1 ± 10.2 | 60.1 ± 11.9 | 36.6 ± 9.4 |
| Data sourced from Kocsis et al., 2005. researchgate.net The table shows the IC₅₀ values for the inhibition of different reflex components. EPSP refers to Excitatory Postsynaptic Potential. |
Silperisone is generally the most potent inhibitor across all measured parameters, suggesting that the silicon substitution enhances activity. researchgate.net
Inaperisone and Lanperisone exhibit similar and relatively high potency, greater than that of eperisone and tolperisone. researchgate.net
Tolperisone , with its para-methyl group, is the least potent among this specific group of analogues in this assay. researchgate.net
The inhibitory effect is generally more pronounced on the polysynaptic components (late EPSP) than on the monosynaptic components, with silperisone showing the greatest separation in this regard. researchgate.net
In vivo studies support these findings, showing that these drugs depress muscle tone in decerebrated animal models. nih.gov While tolperisone and eperisone have similar effects, lanperisone's action is generally longer-lasting, indicating a slower metabolism. nih.gov
Rational Design Principles for Optimizing this compound-Based Compounds
A significant challenge in the synthesis and stability of tolperisone-like drugs, including inaperisone, is their susceptibility to β-elimination under basic conditions. google.com This degradation process can generate potentially genotoxic impurities. google.com Rational drug design principles have been applied to address this liability and optimize the compound's profile.
A key design strategy involves the modification of the α-position of the propanone backbone. google.com The principle is that introducing an additional substituent at the α-carbon sterically hinders or electronically prevents the β-elimination reaction from occurring. google.com
Potential modifications based on this principle include:
Introduction of a second methyl group: Creating a gem-dimethyl structure at the α-position.
Introduction of other alkyl or cycloalkyl groups: Taking the two substituents at the α-position together to form a cyclopropyl (B3062369) or cyclobutyl ring. google.com
Introduction of fluorine atoms: Replacing the α-hydrogen with a fluorine atom. google.com
By blocking this degradation pathway, the resulting second-generation compounds are expected to have a more stable chemical profile and an improved safety margin by avoiding the formation of harmful byproducts. google.com This approach represents a clear example of rational design aimed at optimizing the properties of inaperisone-based compounds, focusing on enhancing safety and stability while preserving the essential pharmacophore required for myorelaxant activity.
Advanced Analytical Methodologies for Inaperisone Hydrochloride Research and Quantification
Chromatographic Techniques for In Vitro and In Vivo Sample Analysis
Chromatographic techniques are fundamental in separating and quantifying Inaperisone (B1220470) hydrochloride from complex biological matrices. These methods are essential for understanding the compound's behavior in biological systems. assaygenie.comfrontiersin.org
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Inaperisone hydrochloride. ijprt.orgijarmps.orgamazonaws.com Reversed-phase HPLC (RP-HPLC) methods are particularly common, utilizing a non-polar stationary phase and a polar mobile phase to achieve effective separation. ijprt.orgijarmps.org Several studies have detailed the development and validation of RP-HPLC methods for the determination of this compound in bulk drug and pharmaceutical formulations. researchgate.net
For instance, one validated RP-HPLC method for Eperisone (B1215868) hydrochloride, a closely related compound, employed a C18 column with a mobile phase of methanol (B129727) and water, achieving a retention time of 2.9 minutes. ijprt.org Another method for Eperisone hydrochloride utilized a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer, resulting in a retention time of 7.7 minutes. researchgate.net The selection of the mobile phase composition and the detector's wavelength are critical parameters that are optimized to ensure sensitivity and accuracy. ijprt.org The detection wavelength for Eperisone hydrochloride has been reported at 255 nm and 256 nm in different studies. ijprt.orgresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, offers faster analysis times and improved resolution due to the use of smaller particle size columns. While specific UPLC methods for this compound are less documented in publicly available literature, the principles are directly transferable and would offer significant advantages in high-throughput screening and detailed pharmacokinetic studies.
Below is an interactive data table summarizing various HPLC methods used for the analysis of Eperisone hydrochloride, a compound structurally similar to this compound.
| Compound | HPLC Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range (µg/mL) |
| Eperisone Hydrochloride | RP-HPLC | HiQSil C18 (4.6 mm X 250 mm, 5 µm) | Methanol: Double distilled water (pH 3) (90:10 %v/v) | 0.8 | 255 | 2.9 | 10-90 |
| Eperisone Hydrochloride | RP-HPLC | Hypersil BDS C18 (250mm X 4.6 mm, 5µ) | 0.01M Ammonium Acetate Salt: Acetonitrile (80:20) | 1 | 257 | 5.5 | 50-150% of nominal |
| Eperisone Hydrochloride and Diclofenac Sodium | RP-HPLC | Thermo Hypersil C-8 (250×4.6mm, 5µm) | Methanol: Phosphate Buffer (0.1M, pH 6): Acetonitrile (30:40:30 v/v/v) | 1.0 | 261 | 3.6 | 30-120 |
| Eperisone Hydrochloride | RP-HPLC | Waters C18, 5um (4.6×250mm) | Acetonitrile: 0.01M Ammonium acetate buffer (30:70 v/v), (pH -3.5) | 1.0 | 256 | 7.7 | 40-90 |
| Eperisone Hydrochloride and Diclofenac Sodium | RP-HPLC | Nucleosil C18 (250 x 4.0 mm, 3 μm) | Methanol: Acetonitrile: Triethylamine (50:50:2.0 ml v/v) | 1.0 | 255 | 4.50 | 30-90 |
Mass Spectrometry (MS) Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Quantitative and Qualitative Analysis
The coupling of chromatographic separation with mass spectrometry detection provides unparalleled sensitivity and specificity for the analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies due to its high selectivity and sensitivity, enabling the quantification of drugs and their metabolites in biological matrices like plasma and tissue. nih.govnih.gov This technique is crucial for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a drug. rfppl.co.in LC-MS/MS offers advantages over Gas Chromatography-Mass Spectrometry (GC-MS) for many drug analyses as it often requires less sample preparation and can analyze a broader range of compounds, particularly polar and nonvolatile molecules, without the need for derivatization. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized in the analysis of related compounds. For instance, GC-MS was employed to identify a degradation product of Eperisone hydrochloride in tablets. scilit.com This technique involves vaporizing the sample and separating its components in a gaseous mobile phase. While powerful, it may require chemical modification (derivatization) of the analyte to make it volatile enough for GC analysis. chromatographyonline.com Studies have also used GC-MS to determine the intracerebral distribution of Inaperisone in rats following oral administration. greenleafmc.ca
The choice between LC-MS/MS and GC-MS often depends on the specific properties of the analyte and the goals of the analysis. chromatographyonline.com
Spectroscopic Characterization Methods for Compound and Interaction Studies
Spectroscopic techniques are invaluable for characterizing the structure of this compound and studying its interactions with biological macromolecules.
UV-Visible and Fluorescence Spectroscopy for Binding and Concentration Determinations
UV-Visible Spectroscopy is a straightforward and cost-effective method for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. researchgate.netsphinxsai.com The principle relies on measuring the absorbance of the compound at a specific wavelength (λmax). For Eperisone hydrochloride, the λmax has been reported at 261.4 nm in double distilled water. researchgate.net This technique is also used in combination with other methods for simultaneous drug analysis. nih.govnih.gov
Fluorescence Spectroscopy is a highly sensitive technique used to study the binding interactions between drugs and proteins, such as human serum albumin (HSA). A study on Eperisone hydrochloride demonstrated that it strongly quenches the intrinsic tryptophan fluorescence of HSA, indicating a binding interaction. nih.govresearchgate.net This quenching can be analyzed to determine binding constants (Kb), which provide a measure of the affinity between the drug and the protein. nih.govresearchgate.net The study revealed a static quenching mechanism, suggesting the formation of a stable complex between Eperisone hydrochloride and HSA. nih.govresearchgate.net
Fourier Transform Infrared (FTIR) and Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Fourier Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule and can be used to study conformational changes in proteins upon drug binding. springernature.comnih.gov In the context of drug-protein interactions, FTIR can detect changes in the secondary structure of the protein, such as alterations in α-helix and β-sheet content. nih.govnih.gov For example, the binding of Eperisone hydrochloride to HSA was shown to induce an increase in the α-helical content of the protein. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy is another powerful technique for analyzing the secondary and tertiary structure of chiral molecules like proteins. springernature.comspectralysbiotech.com It measures the differential absorption of left- and right-circularly polarized light. spectralysbiotech.com Far-UV CD is particularly sensitive to the protein's secondary structure. springernature.com Studies on the interaction of Eperisone hydrochloride with HSA have utilized CD spectroscopy to confirm that the binding of the drug induces conformational changes in the protein, specifically an increase in its α-helical structure. nih.govresearchgate.net Both FTIR and CD spectroscopy are complementary techniques that provide valuable insights into the structural consequences of drug-protein interactions. springernature.comnih.gov
Bioanalytical Method Development and Validation for Preclinical Research Samples
The development and validation of bioanalytical methods are critical for obtaining reliable data from preclinical studies. nih.govrfppl.co.in These methods must be robust, accurate, and precise to quantify the concentration of this compound and its metabolites in biological samples. researchgate.netpnrjournal.com
The process involves several key stages:
Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). rfppl.co.in
Chromatographic Separation and Detection: As discussed, LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity and selectivity. nih.govrfppl.co.in
Method Validation: A developed bioanalytical method must be rigorously validated according to international guidelines, such as those from the European Medicines Agency (EMA). europa.eu Validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix under various storage and processing conditions. researchgate.neteuropa.eu
The goal of bioanalytical method validation is to ensure that the method is fit for its intended purpose, which in preclinical research is often to support pharmacokinetic and toxicokinetic studies. researchgate.neteuropa.eu These studies are essential for understanding the drug's behavior in the body and for establishing a foundation for subsequent clinical trials.
Lack of Publicly Available Research on Stability-Indicating Analytical Methodologies for this compound
As of July 2025, a comprehensive review of publicly accessible scientific literature reveals a significant gap in research concerning the stability-indicating analytical methodologies specifically for the chemical compound this compound. Extensive searches for dedicated studies on the forced degradation and stability characterization of this compound have not yielded specific, detailed research findings.
For instance, research on Eperisone hydrochloride has successfully established validated HPLC methods that can separate the parent drug from its degradation products, providing crucial data for ensuring its quality and stability in pharmaceutical formulations. kenkyugroup.orgijraset.combepls.comamazonaws.comoaji.net Similarly, stability studies have been conducted on other muscle relaxants like Tolperisone (B1682978), identifying its degradation pathways. ijraps.innih.gov
However, the specific chromatographic conditions, degradation profiles, and validation parameters for this compound remain uncharacterized in the available scientific literature. One study briefly mentions Inaperisone in a comparative context with other muscle relaxants but does not provide the in-depth analytical data necessary for a thorough stability assessment. portico.org
The absence of this critical information prevents the construction of a detailed report on the stability-indicating analytical methodologies for this compound as per the requested outline. Further research and publication in this specific area are required to fill this knowledge void.
Computational and Theoretical Studies of Inaperisone Hydrochloride
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is instrumental in predicting the binding mode and affinity of a ligand, such as Inaperisone (B1220470), to a macromolecular target, typically a protein.
While specific molecular docking studies for inaperisone hydrochloride with its primary neurological targets are not extensively available in public literature, significant insights can be drawn from studies on its close structural analogue, eperisone (B1215868) hydrochloride. A detailed biophysical and in silico study investigated the interaction between eperisone hydrochloride (EH) and Human Serum Albumin (HSA), the primary carrier protein for many drugs in the bloodstream. acs.orgnih.gov
The molecular docking results from this study revealed that eperisone binds specifically within Sudlow's Site I, located in subdomain IIA of HSA. acs.orgresearchgate.net This binding is a spontaneous process, as indicated by a negative Gibbs free energy (ΔG°) value, and is primarily driven by hydrophobic interactions and hydrogen bonds. acs.orgresearchgate.net The high binding constant (Kb ≈ 10⁴ M⁻¹) suggests a strong affinity of eperisone for HSA. acs.orgnih.gov Given the structural similarity between inaperisone and eperisone, it is highly probable that inaperisone also binds to HSA at the same site with a comparable affinity and interaction profile.
Further computational analysis on another analogue, tolperisone (B1682978) hydrochloride (TL), has suggested potential inhibitory properties against Matrix Metalloproteinase-9 (MMP-9) and N- and L-type calcium channels. nih.govresearcher.liferesearcher.liferesearchgate.netdntb.gov.ua These docking studies provide a foundation for future investigations into inaperisone, suggesting that voltage-gated ion channels and MMPs could be potential targets for molecular docking simulations to elucidate its specific mechanism of action.
Table 7.1.1: Molecular Docking and Thermodynamic Parameters for Eperisone Hydrochloride with Human Serum Albumin (HSA) Data extrapolated from studies on the analogue Eperisone Hydrochloride.
| Parameter | Value/Observation | Reference |
| Binding Site on HSA | Sudlow's Site I (Subdomain IIA) | acs.orgresearchgate.net |
| Primary Driving Forces | Hydrophobic interactions, Hydrogen bonds | acs.orgresearchgate.net |
| Binding Constant (Kb) | ~1 x 10⁴ M⁻¹ | acs.orgnih.gov |
| Gibbs Free Energy (ΔG°) | Negative (indicates spontaneous binding) | acs.orgmdpi.com |
| Key Interacting Residues | Aromatic and hydrophobic residues within the binding pocket | acs.orgmdpi.com |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. arxiv.orgnih.govpypi.org These calculations can determine the distribution of electron density, the energies of molecular orbitals, and other descriptors that govern a molecule's reactivity and interaction with biological targets.
For this compound, such calculations would provide valuable information:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electron density distribution around the Inaperisone molecule. This map helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for understanding non-covalent interactions with protein residues, such as hydrogen bonding and electrostatic interactions.
Atomic Charges: Calculating the partial charges on each atom of Inaperisone would help in quantifying its electrostatic interactions with target receptors.
While specific quantum chemical calculation data for inaperisone is not available in the reviewed literature, these theoretical methods are fundamental for building a comprehensive understanding of its structure-activity relationship. savvysciencepublisher.comnih.gov
Molecular Dynamics Simulations to Investigate Compound-Protein Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule and its interactions over time, complementing the static picture offered by molecular docking. nih.gov By simulating the motions of atoms and molecules, MD can reveal how a ligand-protein complex behaves in a physiological environment. arxiv.orgresearchgate.net
For the Inaperisone-target complex, MD simulations could be employed to:
Assess Binding Stability: By running simulations for tens to hundreds of nanoseconds, researchers can verify if the binding pose predicted by docking is stable or if the ligand dissociates. The root-mean-square deviation (RMSD) of the ligand and protein atoms over time is a key metric for stability.
Characterize Conformational Changes: MD simulations can show how the protein's structure adapts upon Inaperisone binding. frontiersin.org These ligand-induced conformational changes are often crucial for the protein's biological function and can reveal allosteric regulation mechanisms. nih.gov
Calculate Binding Free Energy: Advanced MD techniques like umbrella sampling or free energy perturbation can be used to calculate the binding free energy landscape. rsc.orgnih.govplos.orgaps.org This provides a more accurate estimation of binding affinity than docking scores alone and can help in ranking potential drug candidates.
Insights from the eperisone-HSA interaction study suggest that ligand binding induces a conformational change in the protein, specifically an increase in its α-helical content. acs.orgresearchgate.net MD simulations of an Inaperisone-HSA complex would be invaluable to confirm if similar dynamic changes occur and to explore the stability of the key interactions over time.
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. creative-biolabs.comacs.org A pharmacophore model can be generated either based on the structure of the target's binding site (structure-based) or from a set of known active ligands (ligand-based). acs.orgnih.gov
A pharmacophore model for Inaperisone could be developed by identifying key features such as:
Hydrogen Bond Donors/Acceptors
Hydrophobic Centers
Aromatic Rings
Positive/Negative Ionizable Groups
Once a validated pharmacophore model is created, it can be used as a 3D query for virtual screening of large chemical databases. nih.govnih.gov This process rapidly filters millions of compounds to identify those that match the pharmacophore and are therefore likely to have similar biological activity. acs.orgfrontiersin.org The hits from this initial screening can then be subjected to more computationally intensive analyses like molecular docking and MD simulations to refine the selection of candidates for synthesis and experimental testing. This approach accelerates the discovery of novel analogues of Inaperisone with potentially improved efficacy, selectivity, or pharmacokinetic properties.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The effectiveness of a drug is highly dependent on its ADME properties, which determine its bioavailability and residence time in the body. nih.gov In the early stages of drug discovery, in silico models are invaluable for predicting these properties, helping to identify and filter out compounds that are likely to fail in later clinical stages. bohrium.comscispace.com
Using the SwissADME web tool, a predictive analysis of Inaperisone was performed based on its chemical structure (SMILES: CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2). nih.govswissadme.chexpasy.org The results provide insights into its physicochemical characteristics, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
Table 7.5.1: Predicted Physicochemical and ADME Properties of Inaperisone Data generated using the SwissADME web tool. This data is for predictive purposes only.
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical Properties | Formula | C₁₆H₂₃NO | - |
| Molecular Weight | 245.36 g/mol | Conforms to drug-likeness rules (e.g., Lipinski's rule of five) | |
| LogP (iLOGP) | 3.55 | Indicates good lipophilicity | |
| Water Solubility (ESOL) | LogS: -4.01 | Poorly soluble | |
| TPSA | 20.31 Ų | Low topological polar surface area, suggesting good cell permeability | |
| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |
| BBB Permeant | Yes | Predicted to cross the blood-brain barrier | |
| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein | |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2 | |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions via CYP2C19 | |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via CYP2C9 | |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions via CYP2D6 | |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via CYP3A4 | |
| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Favorable profile for an orally active drug |
| Bioavailability Score | 0.55 | Indicates good probability of oral bioavailability | |
| Medicinal Chemistry | PAINS | 0 alerts | No Pan-Assay Interference Compounds fragments detected |
| Lead-likeness | No (2 violations) | Violates some criteria for a lead compound (e.g., MW > 300) | |
| Synthetic Accessibility | 2.59 | The molecule is relatively easy to synthesize |
The in silico analysis suggests that Inaperisone has favorable physicochemical properties for oral administration, including high gastrointestinal absorption and the ability to permeate the blood-brain barrier. However, the predictions also highlight a potential for drug-drug interactions through the inhibition of several key cytochrome P450 enzymes (CYP2C19, CYP2C9, and CYP2D6). This predictive data is crucial for guiding further experimental studies and for anticipating the compound's behavior in vivo.
Future Directions and Unresolved Questions in Inaperisone Hydrochloride Research
Addressing Mechanistic Gaps in Ion Channel Modulation
The primary mechanism of action for Inaperisone (B1220470) and related tolperisone-type drugs is understood to be the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels. researchgate.net This action is believed to predominantly cause a presynaptic inhibition of neurotransmitter release from the primary afferent nerve endings, which dampens spinal reflexes. researchgate.net However, this understanding, while foundational, leaves significant gaps that future research must address.
A crucial unresolved question is the precise binding site of Inaperisone on these ion channels. Identifying the specific subunits and domains of the Na+ and Ca2+ channels that Inaperisone interacts with would allow for a more detailed molecular understanding of its action. Research has shown that different channel blockers can interact with various parts of the channel, such as the pore, the voltage sensor, or the turret region, each leading to distinct functional outcomes like altered activation or inactivation kinetics. mdpi.com Studies comparing Inaperisone to its structural analogs (e.g., tolperisone (B1682978), eperisone) and other channel blockers like lidocaine (B1675312) have revealed qualitatively similar but quantitatively different effects, suggesting subtle but important differences in their interaction with the channels. researchgate.net Future research employing techniques like site-directed mutagenesis, cryogenic electron microscopy (cryo-EM), and computational molecular modeling could pinpoint these interaction sites.
Furthermore, the selectivity of Inaperisone for different subtypes of Na+ and Ca2+ channels is not fully characterized. Different channel isoforms are expressed in various tissues, and selectivity plays a critical role in a drug's efficacy and side-effect profile. A comprehensive electrophysiological screening of Inaperisone against a panel of ion channel subtypes would provide a detailed "fingerprint" of its activity. Understanding this selectivity is key to explaining its centrally acting muscle relaxant effects with potentially fewer side effects compared to other agents. nih.gov Probing how Inaperisone modulates channel gating—whether it exhibits state-dependent binding (i.e., preferentially binding to open, closed, or inactivated states)—is another vital area of inquiry that could lead to the design of more refined and efficacious drugs. mdpi.com
Development of Advanced In Vitro and In Vivo Models for Specific Myorelaxant Research Questions
Future research necessitates the development and application of more sophisticated models. Advanced in vitro models of the neuromuscular junction (NMJ)—the critical synapse between motor neurons and skeletal muscle—are particularly promising. nih.gov These can range from co-cultures of primary motor neurons and muscle cells to more complex, three-dimensional (3D) tissue-engineered constructs and microfluidic "NMJ-on-a-chip" platforms. nih.govcolumbia.edu Such systems allow for high-resolution, quantitative measurements of NMJ structure and function under controlled conditions, providing a powerful tool to dissect the presynaptic and postsynaptic effects of Inaperisone. nih.govcolumbia.eduuu.nl
In the realm of in vivo research, there is a need for models that can answer more specific questions about Inaperisone's action on particular reflex pathways. For instance, early research showed that Inaperisone has an inhibitory effect on the micturition reflex in rats. researchgate.netmedkoo.com This suggests that specialized in vivo preparations, perhaps utilizing targeted electrophysiological recordings from specific spinal cord segments or nerve roots in response to defined stimuli, could be employed. These advanced models would help clarify how Inaperisone modulates polysynaptic versus monosynaptic reflexes and its effects on specific conditions like spasticity arising from spinal cord injury versus cerebral origins. researchgate.net
| Model Type | Examples | Research Questions Addressed |
| Advanced In Vitro | 3D Skeletal Muscle Microtissues, Organ-on-a-Chip (OOC), Neuromuscular Junction (NMJ) Co-cultures | Mechanistic studies of NMJ formation, maturation, and drug effects; High-throughput functional measurements. nih.govcolumbia.edu |
| Advanced In Vivo | Disease-specific animal models (e.g., spasticity post-spinal injury), Targeted electrophysiological recording models | Efficacy in specific pathological states; Effects on specific spinal reflex pathways (e.g., micturition reflex). researchgate.netmedkoo.com |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To move beyond a single target and understand the holistic impact of Inaperisone on biological systems, the integration of multi-omics data is essential. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of a drug's effects. nih.govarxiv.orgrsc.org While no specific multi-omics studies on Inaperisone have been published, the methodologies are well-established and offer a clear path forward. mdpi.com
By treating relevant cell types (e.g., neurons, muscle cells) or animal models with Inaperisone and analyzing the resulting changes across these different molecular layers, researchers could uncover novel pathways and biomarkers associated with its action. For example, transcriptomics (RNA-seq) could reveal changes in gene expression downstream of ion channel blockade, while proteomics could identify alterations in protein levels and post-translational modifications. Metabolomics could uncover shifts in cellular energy pathways or the production of signaling molecules.
Integrating these disparate datasets using advanced computational and network-based methods can reveal the complex interplay of biomolecules and provide a systems-level understanding of Inaperisone's mechanism. nih.gov This could help to identify unexpected off-target effects, discover biomarkers that predict patient response, and provide a rational basis for exploring new therapeutic applications.
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of pharmaceuticals is an area ripe for innovation, particularly with the increasing emphasis on environmental sustainability. rsc.org Future research on Inaperisone hydrochloride should include the exploration of novel synthetic routes that are more efficient, cost-effective, and environmentally friendly. This aligns with the principles of "green chemistry," which advocate for minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. jocpr.comresearchgate.netmdpi.com
Key principles of green chemistry applicable to Inaperisone synthesis include:
Atom Economy : Designing synthetic pathways that maximize the incorporation of all reactant materials into the final product, thus reducing waste. acs.org
Use of Safer Solvents : Replacing traditional, often hazardous, organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com
Catalysis : Employing highly specific and recyclable catalysts, including enzymes (biocatalysis), to reduce the need for stoichiometric reagents and protecting groups. acs.org
Energy Efficiency : Utilizing energy-efficient methods, such as microwave-assisted synthesis, which can accelerate reaction times and reduce energy consumption. mdpi.com
By re-evaluating the existing manufacturing processes for Inaperisone and its analogs google.com, chemists can identify opportunities to implement these green principles. This not only reduces the environmental footprint of the drug's production but can also lead to more robust and economically viable manufacturing processes. rsc.orgjocpr.com
Potential for Repurposing or Novel Research Applications Beyond Traditional Myorelaxant Contexts
Drug repurposing—finding new uses for existing approved drugs—is a highly effective strategy for accelerating the development of new therapies. Inaperisone and its close analogs are promising candidates for such exploration. A recent study investigating treatments for idiopathic pulmonary fibrosis (IPF) made a significant finding regarding eperisone (B1215868), a structurally related muscle relaxant. The study showed that eperisone could preferentially suppress the activity and viability of lung fibroblasts, key cells involved in the fibrotic process. nih.gov Notably, this study also included Inaperisone and found that it too could reduce the viability of these fibroblast cells, suggesting a potential shared application in treating fibrotic diseases. nih.gov This finding opens a compelling new avenue for research into Inaperisone as an anti-fibrotic agent.
Furthermore, the known mechanism of Inaperisone—blocking voltage-gated Na+ and Ca2+ channels—is a mechanism shared by drugs used to treat a variety of other conditions. researchgate.net This provides a strong rationale for investigating Inaperisone in other contexts:
Neuropathic Pain : The aberrant firing of neurons in neuropathic pain states is often dependent on the activity of these same ion channels. researchgate.net
Epilepsy : Many anti-epileptic drugs function by blocking voltage-gated sodium channels to control neuronal hyperexcitability. mdpi.com
Cardiac Arrhythmias : Certain antiarrhythmic agents also target Na+ and Ca2+ channels to regulate heart rhythm, although this would require careful investigation of cardiac-specific effects. mdpi.com
Exploring these potential applications through preclinical studies could unlock significant new therapeutic value for Inaperisone, extending its clinical utility far beyond its traditional role as a muscle relaxant.
Q & A
Q. What are the established methods for synthesizing and characterizing Inaperisone hydrochloride, and how can researchers validate its purity and structural integrity?
- Methodological Answer : Synthesis typically involves dissolving intermediates in aqueous acidic conditions (e.g., diluted HCl) and reacting with metal ion solutions (e.g., copper sulfate) and ammonia to form complexes. For characterization, use nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) with a C18 column for purity assessment, and mass spectrometry (MS) for molecular weight validation. Validation should follow pharmacopeial standards, such as USP guidelines, including tests for related substances, residual solvents, and water content .
Q. What safety protocols and handling procedures are critical when working with this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation during synthesis .
- Accidental Release : Contain spills using inert materials (e.g., vermiculite) and dispose of waste in approved containers. Avoid environmental discharge .
- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention without inducing vomiting .
Q. Which analytical techniques are recommended for quantifying this compound in pharmaceutical formulations, and how should method validation be conducted?
- Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., 254 nm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0). Validate methods per ICH guidelines by assessing linearity (5–200 µg/mL), precision (RSD <2%), accuracy (recovery 98–102%), and robustness (variations in flow rate ±0.1 mL/min). Cross-validate with UV spectrophotometry at λmax 220–230 nm .
Advanced Research Questions
Q. How can factorial design be applied to optimize the formulation of this compound for enhanced bioavailability in preclinical models?
- Methodological Answer : Implement a 3² factorial design with independent variables (e.g., polymer concentration, drug loading) and dependent variables (e.g., dissolution rate, bioavailability). Use ANOVA to identify significant factors. For example, optimize hydrogels using Poloxamer 407® or Carbopol 934® as gelling agents, varying drug concentrations (4–8 mg/g). Validate via in vitro release studies (e.g., 80% release at 150 min) and in vivo burn models in rodents .
Q. What strategies should researchers employ to resolve contradictions in pharmacokinetic data observed across different in vitro and in vivo studies of this compound?
- Methodological Answer :
- Data Reconciliation : Compare dissolution profiles (in vitro) with plasma concentration-time curves (in vivo) using similarity factors (f2 >50).
- Mechanistic Modeling : Apply compartmental pharmacokinetic models (e.g., two-compartment) to account for tissue distribution disparities.
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain efficacy variations .
Q. How can researchers utilize advanced spectroscopic methods and computational modeling to elucidate the interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Spectroscopy : Conduct fluorescence quenching assays to study protein binding (e.g., with serum albumin) and calculate binding constants (Ka).
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonding and hydrophobic pockets.
- MD Simulations : Run 100-ns simulations in GROMACS to analyze stability of drug-target complexes under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
